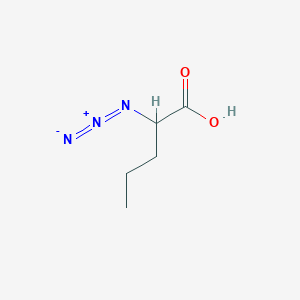

Azidopentanoic acid

Description

Conceptual Framework of Azide-Functionalized Organic Acids in Synthetic Chemistry

Azide-functionalized organic acids represent a crucial class of reagents in synthetic chemistry, prized for their dual reactivity. The azide (B81097) group is a high-energy, reactive moiety that can participate in a variety of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." biosyntan.demdpi.commdpi.com This reaction allows for the efficient and selective formation of stable triazole rings by reacting with alkynes. biosyntan.de The presence of the carboxylic acid group provides another reactive site, enabling traditional esterification and amidation reactions. cymitquimica.com This orthogonal reactivity allows for sequential and controlled modifications, making these compounds ideal for constructing complex molecules. The stability of the azide group under many standard reaction conditions further enhances its utility, allowing for its incorporation early in a synthetic sequence and subsequent transformation at a later stage. holublab.com

Significance of Azidopentanoic Acid as a Modular Chemical Building Block

This compound exemplifies the utility of azide-functionalized organic acids as a modular chemical building block. caymanchem.comchemimpex.com Its linear five-carbon spacer provides flexibility and separates the two reactive functional groups, minimizing steric hindrance and allowing each to react independently. This modularity is particularly valuable in bioconjugation, where this compound can act as a linker to connect different molecules, such as peptides, proteins, or nucleic acids, to other entities like fluorescent dyes, drug molecules, or solid supports. chemimpex.comrsc.org

The ability to pre-activate the carboxylic acid group, for instance by converting it to an N-hydroxysuccinimide (NHS) ester, allows for facile reaction with primary amines on biomolecules. broadpharm.com Subsequently, the azide group remains available for a "click" reaction with an alkyne-modified partner. broadpharm.com This step-wise approach provides a high degree of control over the final conjugate structure. The development of such building blocks has been instrumental in advancing fields that rely on the precise assembly of molecular components. illinois.edu

Overview of Multidisciplinary Research Applications of this compound

The unique properties of this compound have led to its application across a diverse range of scientific disciplines. A primary application is in click chemistry , a set of powerful, selective, and high-yielding reactions for rapidly synthesizing new compounds. caymanchem.combiosyntan.de The azide-alkyne cycloaddition, in particular, is widely used, and can be catalyzed by copper(I) to yield 1,4-disubstituted triazoles, or by ruthenium to form 1,5-disubstituted triazoles. acs.orgwikipedia.org Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is advantageous in biological systems where copper can be toxic. biosyntan.dearkat-usa.org

Key Research Applications of this compound:

| Research Area | Specific Application | Significance |

| Bioconjugation | Linking biomolecules (peptides, proteins) to surfaces or other molecules. chemimpex.com | Enables the creation of targeted drug delivery systems and advanced biomaterials. chemimpex.com |

| Drug Delivery | Synthesis of antibody-drug conjugates (ADCs) and drug-loaded nanoparticles. pharmaffiliates.com | Allows for precise attachment of therapeutic agents to targeting moieties, enhancing efficacy. |

| Materials Science | Creation of functionalized polymers, hydrogels, and metal-organic frameworks (MOFs). sigmaaldrich.comacs.org | Facilitates the development of materials with tailored properties for applications in electronics and catalysis. mdpi.comacs.org |

| Chemical Biology | Labeling and tracking of biomolecules within living systems. chembk.comuni-frankfurt.de | Provides tools to study biological processes like fatty acid metabolism and glycosaminoglycan biosynthesis. uni-frankfurt.deacs.org |

| Peptide Chemistry | Cyclization and cyclodimerization of peptides. caymanchem.comholublab.com | Offers methods to create structurally constrained peptides with potentially enhanced biological activity and stability. holublab.com |

In drug delivery , this compound and its derivatives are used to construct sophisticated systems. For example, it can be used to link targeting ligands to drug-carrying nanoparticles or to create antibody-drug conjugates where a potent drug is attached to an antibody that specifically targets cancer cells.

In materials science , this compound is employed to functionalize surfaces and synthesize novel polymers and hydrogels. sigmaaldrich.comacs.org For instance, it has been used to create chitosan-poly(ethylene glycol) hydrogels through azide-alkyne click chemistry. sigmaaldrich.comchemicalbook.comchemdad.com It is also used in the synthesis of functionalized metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. acs.org

In the field of chemical biology , this compound serves as a chemical probe to study complex biological processes. By incorporating it into metabolic pathways, researchers can "tag" specific molecules for subsequent detection and analysis, providing insights into cellular functions. acs.orgresearchgate.netmdpi-res.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O2 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

2-azidopentanoic acid |

InChI |

InChI=1S/C5H9N3O2/c1-2-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10) |

InChI Key |

KGVBQBCGDPLPBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Azidopentanoic Acid

General Synthetic Approaches to Azidopentanoic Acid and its Isomers

The synthesis of this compound isomers predominantly relies on the nucleophilic substitution of a suitable leaving group with an azide (B81097) source, typically sodium azide. The choice of starting material dictates the final position of the azide functionality.

Synthesis of 5-Azidopentanoic Acid

5-Azidopentanoic acid is commonly synthesized from a 5-halopentanoic acid, such as 5-bromopentanoic acid, through a nucleophilic substitution reaction with sodium azide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

A representative synthetic protocol involves dissolving 5-bromopentanoic acid in DMF, followed by the addition of an excess of sodium azide. The reaction mixture is heated to ensure the complete conversion of the starting material. Upon completion, the reaction is worked up by diluting the mixture with water and extracting the product with an organic solvent. Subsequent acidification and purification yield the desired 5-azidopentanoic acid.

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| 5-Bromopentanoic Acid | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Elevated (e.g., 85°C) | Several hours | High |

Synthesis of 2-Azidopentanoic Acid

The synthesis of 2-azidopentanoic acid generally follows a similar strategy, starting from 2-bromopentanoic acid. The alpha-bromo acid undergoes nucleophilic substitution with sodium azide to introduce the azide group at the C-2 position.

A typical procedure involves the reaction of 2-bromopentanoic acid with sodium azide in an aqueous solution or a mixture of water and an organic solvent. The reaction is often performed at room temperature. After the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent. Evaporation of the solvent yields 2-azidopentanoic acid. This method is analogous to the synthesis of other α-azido acids, such as 2-azidoacetic acid rsc.org.

| Starting Material | Reagents | Solvent | Temperature | Key Steps |

| 2-Bromopentanoic Acid | Sodium Azide (NaN₃) | Water or Water/Organic Solvent Mixture | Room Temperature | 1. Reaction with NaN₃2. Acidification3. Extraction |

Synthesis of 3-Azidopentanoic Acid

Derivatization Strategies for this compound

The carboxylic acid moiety of this compound can be readily derivatized to form esters and amides, expanding its utility in various synthetic applications.

Esterification Reactions (e.g., Methyl Esters)

The esterification of this compound can be achieved through several methods, with the Fischer esterification being a common approach for producing simple alkyl esters like the methyl ester. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the corresponding alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid cerritos.eduoperachem.comorganic-chemistry.org. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol.

| Carboxylic Acid | Alcohol | Catalyst | Reaction Condition | Product |

| This compound | Methanol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | Reflux | Methyl Azidopentanoate |

Amidation and Activated Ester Formation (e.g., N-Hydroxysuccinimide Esters)

For the formation of amide bonds, the carboxylic acid group of this compound is often activated to facilitate the reaction with an amine. A widely used method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester broadpharm.com. These activated esters are more reactive towards nucleophilic attack by amines than the free carboxylic acid, leading to efficient amide bond formation under mild conditions.

The synthesis of the NHS ester of this compound typically involves the reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) rsc.orgresearchgate.net. The reaction is usually carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or DMF. The resulting NHS ester can be isolated or used in situ for subsequent reactions with amines.

| Carboxylic Acid | Activating Agent | Coupling Agent | Solvent | Product |

| This compound | N-Hydroxysuccinimide (NHS) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) or Dimethylformamide (DMF) | This compound N-Hydroxysuccinimide Ester |

Amino Acid Conjugation and Protection (e.g., Boc- and Fmoc-Protected Derivatives)

This compound and its derivatives are frequently utilized in peptide synthesis and modification. To achieve site-specific incorporation and ensure selective reactions, the amino groups of related amino acids are protected using standard protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

Fmoc-Protected Derivatives: The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). (2S)-N-Fmoc-5-azidopentanoic acid, an unusual amino acid, is incorporated into peptide chains via SPPS. anaspec.com The side-chain azide group is stable to the piperidine solution used for Fmoc deprotection and the trifluoroacetic acid (TFA) used for cleavage from the resin, making it an ideal bioorthogonal handle. anaspec.compeptide.com

An efficient, gram-scale synthesis for Fmoc-protected azido (B1232118) amino acids like L-azidoalanine and L-azidohomoalanine starts from readily available Fmoc-protected asparagine and glutamine. cam.ac.ukresearchgate.net The synthesis involves a Hofmann rearrangement followed by a diazo-transfer reaction. researchgate.net This two-step process avoids the need for extensive purification and yields a product of sufficient purity for direct use in SPPS. cam.ac.uk

Boc-Protected Derivatives: The Boc group is an acid-labile protecting group, also common in peptide synthesis. (S)-Boc-2-amino-5-azido-pentanoic acid, often supplied as a dicyclohexylammonium (DCHA) salt for enhanced stability, is another key building block. broadpharm.com The Boc protecting group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. google.com This protected amino acid can then be used in solution-phase or solid-phase peptide synthesis. nih.gov The azide functionality provides a site for subsequent modifications through click chemistry. broadpharm.com

The primary purpose of using these protected forms is to control reactivity during peptide synthesis. The protecting group "caps" the N-terminus of the amino acid, allowing its carboxylic acid functionality to be selectively coupled to the free N-terminus of the growing peptide chain. After coupling, the protecting group is removed to allow the next protected amino acid to be added.

Chemical Reactivity Profile of this compound

5-Azidopentanoic acid possesses two distinct functional groups: a terminal azide (-N₃) and a carboxylic acid (-COOH). This bifunctional nature allows for a diverse range of chemical transformations, with each group exhibiting characteristic reactivity that can be selectively addressed.

Reactivity of the Azide Moiety

The azide group is a versatile functional group primarily known for its utility in bioorthogonal chemistry. It is relatively inert under many common reaction conditions, including those used in peptide synthesis, but can be selectively transformed through specific reactions. anaspec.compeptide.com

Key reactions involving the azide moiety include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction. The azide group reacts rapidly and selectively with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. caymanchem.comchemimpex.com This reaction is highly efficient and can be performed in various solvents, including water. masterorganicchemistry.com

Staudinger Reduction/Ligation: The azide group can be reduced to a primary amine (-NH₂) using phosphines, such as triphenylphosphine. anaspec.com This reaction proceeds through a phosphazide intermediate. In the Staudinger ligation, a specifically engineered phosphine reagent is used to form a stable amide bond.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free click reaction where the azide reacts with a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO). researchgate.net The reaction is driven by the release of ring strain and does not require a cytotoxic copper catalyst, making it suitable for applications in living systems.

Interactive Table: Summary of Azide Moiety Reactions

| Reaction Name | Reactant | Product | Key Features |

|---|---|---|---|

| CuAAC | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole | High efficiency, bioorthogonal, forms stable linker. caymanchem.commasterorganicchemistry.com |

| Staudinger Reduction | Phosphine (e.g., PPh₃) | Primary Amine | Selective reduction to an amine. anaspec.com |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a fundamental functional group in organic chemistry, primarily undergoing nucleophilic acyl substitution. ucalgary.casketchy.com Its reactivity is centered on the electrophilic nature of the carbonyl carbon. ucalgary.ca

Key reactions involving the carboxylic acid functionality include:

Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts. msu.edu

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters.

Amide Bond Formation: This is one of its most important reactions, particularly in bioconjugation. The carboxylic acid must first be "activated" to a more reactive derivative to facilitate reaction with an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to form a more stable, reactive intermediate (e.g., an NHS ester). This activated species then reacts efficiently with primary or secondary amines to form a stable amide bond. al-edu.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Interactive Table: Summary of Carboxylic Acid Moiety Reactions

| Reaction Name | Reactant | Product | Key Features |

|---|---|---|---|

| Amide Formation | Amine, Activating Agent (e.g., EDC, NHS) | Amide | Forms stable peptide bonds; crucial for bioconjugation. al-edu.com |

| Esterification | Alcohol, Acid Catalyst | Ester | Reversible reaction used for protection or modification. studymind.co.uk |

| Salt Formation | Base | Carboxylate Salt | Basic acid-base chemistry. msu.edu |

Chemoselectivity in Complex Reaction Environments

The distinct and non-interfering reactivity of the azide and carboxylic acid groups makes this compound a valuable heterobifunctional linker. This chemoselectivity, or the ability to react one functional group in the presence of the other, is crucial for its application in constructing complex molecular architectures, bioconjugates, and materials. chemimpex.com

The orthogonality of the primary reactions for each group is the key to this selectivity:

The azide group is stable under the conditions required for amide bond formation (e.g., using EDC/NHS), allowing the carboxylic acid to be conjugated to a peptide or other amine-containing molecule without affecting the azide. peptide.comrsc.org

Conversely, the carboxylic acid group is generally unreactive under the mild, neutral conditions of copper-catalyzed or strain-promoted azide-alkyne cycloaddition. chemimpex.comresearchgate.net This allows for a "click" reaction to be performed on the azide moiety without disturbing an existing carboxylic acid or ester.

This orthogonal reactivity enables a sequential modification strategy. For example, a researcher can first use the carboxylic acid of this compound to label a protein's lysine (B10760008) residues (forming an amide bond). Then, the now protein-bound azide can be used as a handle to "click" on a fluorescent probe, a drug molecule, or another biomolecule that has been functionalized with an alkyne. This precise control over reactivity is fundamental to its utility in drug delivery, diagnostics, and materials science. chemimpex.com

Applications in Bioorthogonal and Click Chemistry Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azidopentanoic Acid

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high yields, regioselectivity, and tolerance of a wide array of functional groups. uq.edu.autcichemicals.com This reaction involves the coupling of an azide (B81097), such as the one present in this compound, with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnumberanalytics.com The reaction proceeds under mild conditions, often in aqueous environments, making it highly suitable for bioconjugation applications. uq.edu.aunih.gov

The standard procedure often involves the in situ reduction of a copper(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate. beilstein-journals.org Alternatively, preformed copper(I) sources can be utilized. beilstein-journals.org The presence of a copper-binding ligand, such as tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) or tris-hydroxypropyltriazolylmethylamine (THPTA), is often employed to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.govacs.org

Mechanistic Considerations of CuAAC

The mechanism of CuAAC is a stepwise process, a significant departure from the concerted mechanism of the uncatalyzed Huisgen 1,3-dipolar cycloaddition. rsc.orgnih.gov The catalytic cycle is generally understood to involve the following key steps:

Formation of a Copper-Acetylide: In the presence of a base or even in aqueous media, the terminal alkyne is deprotonated and coordinates with the copper(I) catalyst to form a copper-acetylide intermediate. wikipedia.org The copper catalyst significantly lowers the pKa of the alkyne's terminal C-H bond. wikipedia.org

Coordination of the Azide: The azide then coordinates to the copper center. Evidence suggests a dinuclear transition state where one copper atom is bound to the acetylide and another activates the azide. wikipedia.org

Cycloaddition: A cyclization reaction occurs, leading to a six-membered copper-triazolide intermediate. wikipedia.org

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is then protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst for subsequent cycles. uq.edu.au

This catalyzed pathway dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and ensures the exclusive formation of the 1,4-regioisomer. organic-chemistry.org

Kinetic Studies of CuAAC with this compound Derivatives

The kinetics of CuAAC reactions are influenced by several factors, including the nature of the reactants, the ligand used, the solvent, and the presence of additives. Kinetic studies have revealed that the reaction is typically second-order with respect to the copper catalyst for many ligands, suggesting the involvement of a dinuclear copper intermediate in the rate-determining step. mdpi.com

The development of chelating azides, which incorporate a copper-chelating moiety within their structure, has led to significant rate enhancements. These "reactant-catalysts" form highly active copper complexes, leading to observed rate constants as high as 1300 M⁻¹s⁻¹. mdpi.com For these chelating azides, the reaction kinetics show a first-order dependence on copper. mdpi.com The use of such derivatives simplifies the reaction system by eliminating the need for an external ligand. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) / Copper-Free Click Chemistry using this compound

The cytotoxicity associated with the copper catalyst in CuAAC limits its applications in living systems. ru.nl To address this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. acs.org SPAAC utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide like that in this compound to form a stable triazole linkage. rsc.org The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition. magtech.com.cn

Design Principles for SPAAC Compatibility

The design of effective SPAAC reagents focuses on maximizing the reactivity of the strained alkyne while maintaining sufficient stability for practical use. Key design principles include:

Ring Strain: The primary driver of the reaction is the high enthalpic energy stored in the strained ring of the cyclooctyne. acs.org

Electronic Effects: The reactivity of the cyclooctyne can be enhanced by introducing electron-withdrawing groups, which lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne, making it more susceptible to nucleophilic attack by the azide. rsc.org For instance, fluorination of the cyclooctyne scaffold can lead to a significant increase in the reaction rate. rsc.org

Steric Accessibility: The alkyne must be sterically accessible to react with the azide. Bulky substituents near the alkyne can hinder the reaction.

Commonly used strained alkynes include dibenzoazacyclooctyne (DIBAC), biarylazacyclooctynone (BARAC), and bicyclo[6.1.0]non-4-yne (BCN). acs.org The choice of cyclooctyne depends on the specific application, balancing reactivity with stability and solubility.

Comparison of Reaction Kinetics and Efficiency

A key difference between CuAAC and SPAAC lies in their reaction kinetics.

| Reaction | Catalyst | Typical Rate Constant (M⁻¹s⁻¹) | Key Features |

| CuAAC | Copper(I) | 10² - 10³ | Fast kinetics, high efficiency, requires potentially cytotoxic copper catalyst. mdpi.com |

| SPAAC | None | 10⁻³ - 1 | Copper-free, bioorthogonal, generally slower than CuAAC. acs.orgrsc.org |

While CuAAC reactions are generally much faster than SPAAC, with rate constants often several orders of magnitude higher, the development of increasingly reactive cyclooctynes continues to narrow this gap. acs.orgmdpi.com However, a trade-off often exists between the reactivity and stability of the strained alkyne. magtech.com.cn

In terms of efficiency and specificity for in vitro applications like proteomics, CuAAC can outperform SPAAC. nih.gov SPAAC can sometimes suffer from non-specific labeling due to the reactivity of the strained alkyne with other biological nucleophiles, such as thiols in cysteine residues. nih.govnih.gov Therefore, the choice between CuAAC and SPAAC depends on the specific experimental context, with CuAAC being favored for its speed and efficiency in controlled environments, and SPAAC being the method of choice for applications in living cells and organisms where copper toxicity is a concern. researchgate.net

Formation and Utility of 1,2,3-Triazole Linkages

Both CuAAC and SPAAC reactions involving this compound result in the formation of a highly stable 1,2,3-triazole ring. wikipedia.orgnumberanalytics.com This heterocyclic moiety possesses several advantageous properties that make it an ideal linker in bioconjugation and materials science:

Chemical Stability: The 1,2,3-triazole ring is exceptionally stable to a wide range of chemical conditions, including acidic and basic hydrolysis, oxidation, and reduction. tcichemicals.comnih.gov This ensures the integrity of the linkage in diverse biological and chemical environments.

Bioisostere for Amide Bonds: The 1,4-disubstituted triazole formed via CuAAC is considered a good bioisostere for the trans-amide bond found in peptides and proteins. nih.gov It mimics the geometry and dipole moment of the amide bond but is resistant to enzymatic cleavage by proteases. nih.gov

Hydrogen Bonding Capability: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, and the C-H bond can act as a weak hydrogen bond donor, allowing it to participate in molecular recognition events. irjrr.com

Rigidity: The planar and rigid nature of the triazole ring helps to maintain a defined distance and orientation between the linked molecules. uq.edu.au

These properties have led to the widespread use of triazole linkages in various applications, including:

Bioconjugation: Linking biomolecules such as proteins, nucleic acids, and carbohydrates to probes, tags, or other molecules for detection, imaging, and therapeutic purposes. numberanalytics.commdpi.com

Drug Discovery: Assembling molecular fragments to create libraries of potential drug candidates. tcichemicals.com The triazole ring itself can exhibit biological activity. tcichemicals.com

Materials Science: Creating functionalized polymers and nanoparticles. irjrr.com

In a test reaction involving the functionalization of a polymer, the use of a ruthenium catalyst with 5-azidopentanoic acid demonstrated the versatility of this azide in forming triazole linkages, although in this case, it would lead to the 1,5-disubstituted triazole isomer. acs.orgchalmers.se The choice of catalyst (copper or ruthenium) allows for regioselective synthesis of either the 1,4- or 1,5-triazole, respectively, further expanding the utility of this compound in constructing diverse molecular architectures. acs.orgchalmers.se

Applications in Bioconjugation and Biomolecular Functionalization

General Principles of Bioconjugation with Azidopentanoic Acid

The primary application of this compound in bioconjugation lies in its azide (B81097) functional group, which is a key component in "click chemistry." chemimpex.com This term describes a class of reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, biologically compatible conditions. organic-chemistry.org The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide and a terminal alkyne. organic-chemistry.org The azide group of this compound is essentially absent in natural biological systems, which ensures that the reaction is bioorthogonal—it does not interfere with native biochemical processes.

Another important reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly suitable for use in living systems. researchgate.netnih.gov In SPAAC, the azide reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to form the stable triazole linkage. researchgate.netnih.gov

The carboxylic acid end of this compound provides a handle for attachment to other molecules. It can be activated, for example, by forming an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond. broadpharm.com This two-step process allows for the introduction of an azide "tag" onto a biomolecule, which can then be "clicked" to another molecule containing an alkyne group.

The principles of bioconjugation with this compound are summarized in the table below:

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (from this compound), Terminal Alkyne | Copper(I) | 1,4-disubstituted Triazole | High reaction rate and regioselectivity. organic-chemistry.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (from this compound), Strained Alkyne (e.g., DBCO) | None (metal-free) | Triazole | Bioorthogonal, suitable for in vivo applications. nih.gov |

| Amine Acylation (via NHS ester) | Activated Carboxylic Acid (this compound NHS ester), Primary Amine | pH 7-9 | Stable Amide Bond | Enables tagging of proteins and other amine-containing molecules. |

Conjugation to Peptides and Proteins

The ability to modify peptides and proteins with high precision has been greatly advanced by the use of this compound and its derivatives. These modifications are crucial for a variety of research and therapeutic applications, including the development of antibody-drug conjugates (ADCs) and fluorescently labeled proteins for imaging studies. chemimpex.com

Site-Specific Modification of Proteins and Peptides

Site-specific modification ensures that the biological activity of the protein or peptide is preserved by attaching molecules at a precise location, away from the active site. This compound can be introduced at specific sites in a peptide sequence during solid-phase peptide synthesis, either at the N-terminus or on the side chain of an amino acid like lysine. caslo.com

For proteins, a common strategy involves the use of this compound N-hydroxysuccinimide (NHS) ester, which targets primary amines on lysine residues or the N-terminus. While this can lead to labeling at multiple sites, more controlled, site-specific labeling can be achieved through enzymatic methods. For instance, protein farnesyltransferase (PFTase) can be used to attach an isoprenoid analogue containing an azide group to a specific C-terminal sequence (a CaaX box) of a protein. nih.gov Another innovative method uses an azido (B1232118) pyridoxal (B1214274) derivative that shows selectivity for the N-terminal glycine (B1666218) of a protein, enabling post-synthesis azidolation. rsc.org

Preparation of Azide-Tagged Bioconjugates

The preparation of azide-tagged bioconjugates is a foundational step for subsequent click chemistry reactions. A typical procedure involves reacting a protein or peptide with an excess of this compound NHS ester in a suitable buffer (pH 7-9) to facilitate the formation of stable amide bonds. The resulting azide-tagged biomolecule can then be purified to remove any unreacted labeling reagent.

These azide-functionalized biomolecules are stable intermediates that can be conjugated to a wide variety of alkyne-containing molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs. chemimpex.comnih.gov For example, research has demonstrated the conjugation of an azide-terminated peptide to a polymer drug carrier for targeted drug delivery. nih.gov In this study, 5-azidopentanoic acid was attached to the N-terminus of a peptide, which then formed a complex with a recombinant antibody fragment, showcasing a versatile method for creating targeted drug delivery systems. nih.gov

Functionalization of Oligonucleotides and Nucleic Acid Analogues

The functionalization of oligonucleotides and their analogues is critical for applications in diagnostics, therapeutics, and fundamental research. This compound and other azide-containing reagents provide a powerful means to achieve this through click chemistry. nih.gov

Azide groups can be incorporated into oligonucleotides at specific positions during their automated solid-phase synthesis. biosyn.com This can be achieved by using azide-modified nucleoside phosphoramidites or by introducing the azide group at the 3' or 5' terminus. nih.govresearchgate.net For instance, an azide-modified controlled pore glass (CPG) solid support can be used to synthesize oligonucleotides with a 3'-azide group. buyolig.com Alternatively, 5-azidopentanoic acid can be coupled to an amino-modified oligonucleotide to introduce the azide functionality.

Once the azide-modified oligonucleotide is synthesized and purified, it can be conjugated to alkyne-containing molecules such as fluorescent dyes, quenchers, or other biomolecules. nih.govbiosyn.com This approach has been used to create complex oligonucleotide conjugates for various research applications, including the development of molecular probes for imaging and nucleic acid-based therapeutics. The high efficiency and reliability of the click reaction are particularly advantageous in nucleic acid chemistry, where precise control over the modification is essential to maintain the biological function of the oligonucleotide.

Development of Biomolecule-Conjugated Systems for Research Applications

The robust and versatile nature of bioconjugation with this compound has led to the development of numerous innovative systems for research. These systems have broad applications, from studying cellular processes to creating novel therapeutic and diagnostic agents. chemimpex.comorganic-chemistry.orgbiosynth.com

Azide-tagged biomolecules serve as platforms for a multitude of applications. For example, fluorescent probes can be "clicked" onto azide-modified proteins or nucleic acids to visualize their localization and dynamics within living cells. chemimpex.com This has been instrumental in studying protein trafficking and cellular imaging.

In the realm of drug delivery, this compound has been used to link targeting ligands, such as peptides or antibodies, to drug-loaded nanoparticles or polymers. chemimpex.comnih.govacs.org One study described the use of 5-azidopentanoic acid to attach a peptide to a polymer carrier, which then complexed with a single-chain antibody fragment for targeted delivery to tumor cells. nih.gov Another example involves the functionalization of porous silicon nanoparticles with targeting peptides via copper-free click chemistry for enhanced intracellular drug uptake. researchgate.net

Furthermore, this compound has been employed in the synthesis of antibody-drug conjugates (ADCs), where it acts as a linker connecting a monoclonal antibody to a potent cytotoxic drug. This targeted approach aims to deliver the drug specifically to cancer cells, thereby increasing efficacy and reducing side effects. The development of PROTACs (PROteolysis TArgeting Chimeras), which are designed to degrade specific proteins, has also utilized 5-azidopentanoic acid in their synthesis to enable targeted delivery. rsc.org

The table below highlights some research applications of biomolecule-conjugated systems developed using this compound.

| Research Application | Biomolecule | Conjugated Moiety | Purpose |

| Targeted Drug Delivery | Peptide (E) | N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer | To create a noncovalent linkage with a targeting antibody fragment for cell-specific drug delivery. nih.gov |

| Cancer Cell Targeting | Folate | PROTAC (ARV-771) | To selectively deliver a protein degrader to cancer cells expressing the folate receptor. rsc.org |

| Intracellular Drug Uptake | RGD peptides | Porous silicon nanoparticles | To enhance the uptake of drug-loaded nanoparticles into tumor cells. researchgate.net |

| Radiopharmaceutical Development | Model compound | Chelating agent (CHDT) | To create novel radiolabeled biomolecules for imaging and therapy. nih.gov |

| Splicing Redirection | Peptide Nucleic Acid (PNA) | Cell-penetrating peptide (CPP) | To deliver a PNA cargo into cells to modify pre-mRNA splicing. rsc.org |

Applications in Peptide and Protein Chemical Synthesis

Integration of Azidopentanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. bachem.com this compound can be readily incorporated into peptide sequences during SPPS without the need for protecting the azide (B81097) group, as it is stable to the standard conditions used in both Boc/Bzl and Fmoc/tBu chemistries. holublab.combachem.com This integration provides a "bioorthogonal handle" for subsequent modifications.

One common strategy involves the modification of amino acid side chains. The epsilon-amino group (ε-NH2) of a lysine (B10760008) residue within the peptide sequence is a frequent target for functionalization. During SPPS, after the main peptide backbone is assembled, the protecting group on a specific lysine side chain can be selectively removed. Subsequently, 5-azidopentanoic acid can be coupled to this deprotected amino group using standard peptide coupling methods. caslo.comunimi.it This approach positions the azide functionality at a specific, predetermined site within the peptide, allowing for site-specific labeling and conjugation. nih.gov For example, this method has been used to functionalize the lysine side chain of the LXW7 peptide with 5-azidopentanoic acid for subsequent click reactions. unimi.it

Alternatively, this compound can be introduced at the N-terminus of a peptide chain. caslo.com This is typically achieved as the final coupling step in the SPPS process. The free N-terminal amine of the resin-bound peptide is reacted with 5-azidopentanoic acid, effectively capping the peptide with an azide group. caslo.comresearchgate.net This method is straightforward and widely used for preparing peptides for subsequent conjugation. creative-peptides.comrsc.org Research has demonstrated the N-terminal modification of peptide nucleic acid (PNA) cargos with 5-azidopentanoic acid using manual solid-phase coupling techniques. rsc.org Similarly, it has been used to create azide-terminated peptides for click chemistry attachment onto multivalent scaffolds. researchgate.net

Table 1: SPPS Integration Strategies for this compound

| Strategy | Description | Typical Target Site | Key Advantage | Reference |

|---|---|---|---|---|

| Side-Chain Modification | Coupling this compound to the side chain of an amino acid. | Epsilon-amino group of Lysine. | Allows for internal, site-specific labeling within the peptide sequence. | caslo.comunimi.it |

| N-Terminal Functionalization | Coupling this compound to the free amino group at the N-terminus of the peptide. | Peptide N-terminus. | Simple, efficient method for terminal labeling and conjugation. | caslo.comresearchgate.netrsc.org |

Peptide Cyclization via this compound Linkers

Peptide cyclization is a key strategy for constraining the conformation of a peptide, which can lead to increased receptor affinity, enhanced stability, and improved pharmacokinetic properties. This compound serves as a critical component in cyclization strategies that utilize the CuAAC reaction. caymanchem.com In this approach, a linear peptide is synthesized with an azide at one end (e.g., via an N-terminal this compound) and an alkyne-containing amino acid (like propargylglycine) at the other end. caslo.comcaymanchem.com The subsequent intramolecular "click" reaction between the terminal azide and alkyne groups forms a stable triazole ring, effectively cyclizing the peptide. caymanchem.com This head-to-tail cyclization method has been successfully employed to generate cyclic peptide dimers and other constrained architectures. holublab.comcaymanchem.com Studies have shown that resin-bound oligopeptides bearing azide and alkyne groups, where the azide was incorporated via 5-azidopentanoic acid, readily undergo cyclodimerization upon treatment with a copper(I) catalyst. holublab.com

Incorporation of Non-Canonical Amino Acids into Proteins for Research

The genetic incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for introducing novel chemical functionalities for research. nih.govliberothera.com While this compound itself is a linker, its amino acid derivative, (S)-2-amino-5-azidopentanoic acid , is a non-canonical amino acid that can be incorporated into proteins. researchgate.netresearchgate.net This ncAA introduces the azidopentanoyl side chain directly into the protein backbone during translation. This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognizes the ncAA and the desired codon (often a repurposed stop codon like TAG) but does not cross-react with endogenous components. nih.gov Research has focused on engineering the Pyrrolysyl-tRNA Synthetase (PylRS) to recognize and incorporate (S)-2-amino-5-azidopentanoic acid, expanding the repertoire of "small-tag" ncAAs available for protein engineering. researchgate.net Once incorporated, the azide group serves as a bioorthogonal handle for the site-specific modification of the protein. nih.gov

Studies on Protein Modification and Labeling using this compound

The azide group introduced by this compound is central to many protein modification and labeling studies. chemimpex.com The primary application is in bioorthogonal chemistry, where the azide-functionalized protein can be selectively reacted with a probe molecule containing a complementary alkyne group. nih.gov This enables a wide range of research applications.

Key research findings include:

Fluorescent Labeling: Azide-modified proteins can be "clicked" with alkyne-derivatized fluorophores for visualization in fluorescence microscopy and other imaging techniques. chemimpex.com The N-hydroxysuccinimide (NHS) ester of this compound is often used to first label the protein's lysine residues with the azide, which is then available for reaction with a fluorescent probe.

Bioconjugation: this compound acts as a versatile linker for attaching proteins to other molecules or surfaces. chemimpex.com This is crucial for developing targeted drug delivery systems, creating antibody-drug conjugates (ADCs), and immobilizing proteins on surfaces for diagnostic assays. chemimpex.com

Protein-Protein Ligation: In more complex protein engineering, peptides functionalized with azides (via this compound) can be ligated to other peptide fragments containing alkynes to assemble larger, synthetic proteins. nih.gov

Table 2: Research Applications of this compound in Protein Modification

| Application Area | Methodology | Purpose | Reference |

|---|---|---|---|

| Fluorescent Labeling | Reacting an azide-modified protein with an alkyne-bearing fluorescent dye via click chemistry. | To visualize protein localization and dynamics within cells. | chemimpex.com |

| Bioconjugation | Using this compound as a linker to attach drugs, probes, or other molecules to a protein. | Development of targeted therapies, diagnostics, and functional biomaterials. | chemimpex.com |

| Protein Ligation | Clicking together peptide fragments, one with an azide and one with an alkyne, to form a larger protein. | Chemical synthesis of large, complex, or uniquely modified proteins. | nih.gov |

Applications in Materials Science and Nanotechnology

Synthesis of Functionalized Polymers and Hydrogels via Azide (B81097) Chemistry

Azidopentanoic acid is instrumental in the synthesis of functionalized polymers and hydrogels through azide-alkyne "click" chemistry. chemicalbook.comsigmaaldrich.comchemdad.com This powerful and bioorthogonal conjugation strategy allows for the efficient formation of stable triazole linkages under mild conditions. rsc.org

One notable application is the creation of chitosan-poly(ethylene glycol) (PEG) hydrogels. chemicalbook.comrsc.orgsigmaaldrich.comchemdad.comsigmaaldrich.com In this process, chitosan (B1678972), a natural and biocompatible polymer, is first functionalized with this compound. rsc.org This is typically achieved by forming an amide bond between the carboxylic acid group of this compound and the primary amine groups of chitosan, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). rsc.orgnih.govuni-muenchen.de The resulting azide-functionalized chitosan can then be crosslinked with a PEG derivative bearing alkyne groups. rsc.org

A study detailed the development of in situ-forming chitosan-PEG hydrogels using a copper-free click reaction. rsc.org These hydrogels demonstrated robust mechanical strength and tunable properties, such as swelling and degradation rates, by varying the concentrations of the chitosan and PEG precursors. rsc.org Importantly, these materials were found to be non-toxic to encapsulated human mesenchymal stem cells, highlighting their potential for tissue engineering applications. rsc.org

The ability to precisely introduce azide functionalities into polymer backbones opens up possibilities for creating a wide range of advanced materials. These functionalized polymers can be further modified with various molecules, including peptides and drugs, for applications in targeted drug delivery and regenerative medicine. acs.orgrsc.org

| Polymer/Hydrogel System | Functionalization Method | Key Findings/Applications | References |

|---|---|---|---|

| Chitosan-poly(ethylene glycol) (PEG) Hydrogels | Azide-alkyne click chemistry | In situ forming, robust mechanical strength, tunable properties, non-toxic to encapsulated cells, potential for tissue engineering. | sigmaaldrich.com, chemicalbook.com, chemdad.com, rsc.org, sigmaaldrich.com |

| Azido-functionalized Aliphatic Polyesters | Lipase-catalyzed polycondensation | Can be grafted with other polymers (e.g., PEG) for creating acid-degradable amphiphilic graft copolymers for drug delivery. | rsc.org |

Surface Functionalization of Nanoparticles

This compound serves as a critical surface modification agent for various nanoparticles, enabling the attachment of targeting ligands, imaging agents, and therapeutic molecules. chemimpex.com This functionalization enhances the nanoparticles' utility in biomedical and nanotechnology applications.

Chitosan nanoparticles (CS NPs) are widely explored for drug delivery due to their biocompatibility, biodegradability, and mucoadhesive properties. nih.govencyclopedia.pub this compound is used to introduce azide groups onto the surface of chitosan, which can then be used for subsequent "click" reactions. nih.govuni-muenchen.deresearchgate.net This is typically done by reacting the carboxylic acid of this compound with the primary amine groups on the chitosan backbone using EDC/NHS chemistry. nih.govuni-muenchen.de

In one study, azide-modified chitosan was prepared and used to create nanoparticles. nih.gov These nanoparticles were then decorated with transferrin, a targeting ligand, via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.gov This copper-free click chemistry approach allows for the covalent attachment of the targeting ligand to the nanoparticle surface under mild conditions after the nanoparticles have been formed, which is crucial for protecting sensitive cargo. nih.gov The resulting transferrin-decorated chitosan nanoparticles showed potential for targeted nose-to-brain delivery of proteins. nih.govresearchgate.net

Magnetic iron nanoparticles have shown promise in various biomedical applications, including as contrast agents in imaging and in targeted drug delivery. researchgate.netsigmaaldrich.com this compound has been used to functionalize the surface of these nanoparticles. researchgate.net

Research has demonstrated the modification of iron nanoparticles with this compound, followed by a "click" reaction with an alkyne-functionalized counterpart. researchgate.net This process was monitored using techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), which confirmed the successful attachment of the azide group and the subsequent click reaction. researchgate.net Vibrating sample magnetometry revealed that the magnetic properties of the nanoparticles were largely retained after functionalization. researchgate.net This approach opens the door to creating complex magnetic nanomaterials with tailored surface properties for specific applications.

Graphene and other two-dimensional (2D) materials are of great interest due to their unique electronic and mechanical properties. sigmaaldrich.comresearchgate.net Functionalization of these materials is key to unlocking their full potential in various applications. This compound has been explored as a molecule for the functionalization of graphene oxide (GO). unifi.it The carboxylic acid group of this compound can interact with the surface of GO. unifi.it

The functionalization of 2D materials like molybdenum disulfide (MoS₂) has also been achieved, often through the formation of new covalent bonds with the material's surface. nih.gov While direct use of this compound on these materials is an area of ongoing research, the principles of surface modification using bifunctional molecules are well-established. The azide group provides a reactive handle for subsequent "click" chemistry, allowing for the attachment of a wide range of molecules to tailor the properties of the 2D material for applications in sensors, electronics, and composites. sigmaaldrich.comresearchgate.net

Design and Fabrication of Advanced Materials with Specific Chemical Properties

The versatility of this compound as a building block allows for the rational design and fabrication of advanced materials with precisely controlled chemical properties. chemimpex.comresearchgate.net By incorporating this compound into a material's structure, researchers can introduce azide functionalities that serve as platforms for further chemical modification. acs.org

For example, in the field of combinatorial chemistry, this compound has been used in the DNA-encoded solid-phase synthesis of complex oligomer libraries. acs.org In this method, small molecules are synthesized on a solid support, and each synthetic step is recorded by a corresponding DNA tag. acs.org this compound can be used as a building block in the synthesis of these small molecules, with its azide group providing a point for diversification through click chemistry. acs.org This allows for the creation of large libraries of compounds that can be screened for biological activity.

Furthermore, the ability to create functionalized polymers and nanoparticles with this compound contributes to the development of materials with specific recognition and binding capabilities. acs.org For instance, by attaching targeting ligands to an azide-modified polymer, materials can be designed to specifically interact with cancer cells or other biological targets. acs.org

Advanced Characterization and Spectroscopic Analysis of Azidopentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucídation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the connectivity and chemical environment of atoms.

Proton NMR (1H-NMR)

Proton NMR spectroscopy of 5-azidopentanoic acid reveals distinct signals corresponding to the different sets of protons in its aliphatic chain. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent azide (B81097) and carboxylic acid functionalities.

A typical ¹H-NMR spectrum would exhibit the following characteristic peaks:

A triplet corresponding to the protons on the carbon alpha to the carboxylic acid group (C2).

A multiplet for the protons on the carbon beta to the carboxylic acid group (C3).

A multiplet for the protons on the carbon gamma to the carboxylic acid group (C4).

A triplet for the protons on the carbon attached to the azide group (C5).

A broad singlet for the acidic proton of the carboxylic acid group, which can vary in position depending on the solvent and concentration. libretexts.org

Table 1: Representative ¹H-NMR Chemical Shift Ranges for 5-Azidopentanoic Acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| HOOC-CH ₂- | 2.0 - 2.6 | Triplet |

| -CH ₂-CH₂-CH ₂- | 1.3 - 1.8 | Multiplet |

| N₃-CH ₂- | 3.3 - 4.0 | Triplet |

| -COOH | 10.0 - 13.2 | Singlet (broad) |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. orgchemboulder.com

Carbon-13 NMR (¹³C-NMR)

In the ¹³C-NMR spectrum of 5-azidopentanoic acid, each carbon atom in a unique chemical environment gives rise to a distinct signal. The chemical shifts provide information about the type of carbon and its neighboring atoms.

The expected signals in a ¹³C-NMR spectrum are:

A signal for the carbonyl carbon of the carboxylic acid, typically found in the downfield region.

Signals for the methylene carbons of the pentanoic acid chain. The carbon attached to the azide group will be shifted downfield due to the electronegativity of the nitrogen atoms.

The carbon alpha to the carbonyl group will also be shifted downfield.

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for 5-Azidopentanoic Acid

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =O (Carboxylic Acid) | 170 - 185 |

| N₃-C H₂- | 50 - 65 |

| -C H₂- | 20 - 40 |

| HOOC-C H₂- | 30 - 45 |

Note: These are general ranges and can be influenced by solvent and other experimental conditions. libretexts.orgwisc.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Azide Stretching Frequencies

The azide functional group (-N₃) has a very strong and characteristic absorption band in the IR spectrum. This band arises from the asymmetric stretching vibration of the N=N=N bond. researchgate.net The presence of a sharp, intense peak in the region of 2100-2250 cm⁻¹ is a definitive indicator of the azide group. researchgate.net A weaker symmetric stretching vibration may also be observed between 1175 cm⁻¹ and 1345 cm⁻¹. ugent.be

Carboxylic Acid Vibrational Modes

The carboxylic acid group (-COOH) exhibits several distinct vibrational modes in the IR spectrum:

O-H Stretching: A very broad and strong absorption band is typically observed in the range of 2500-3300 cm⁻¹. libretexts.orgechemi.comorgchemboulder.com This broadness is a result of hydrogen bonding between carboxylic acid molecules. echemi.comorgchemboulder.com

C=O Stretching: A sharp and intense absorption peak corresponding to the carbonyl stretch is found between 1690 and 1760 cm⁻¹. libretexts.orgorgchemboulder.comnih.gov The exact position can be influenced by factors such as dimerization through hydrogen bonding. libretexts.orgorgchemboulder.com

C-O Stretching: The stretching vibration of the carbon-oxygen single bond appears in the region of 1210-1320 cm⁻¹. orgchemboulder.com

Table 3: Key IR Absorption Frequencies for 5-Azidopentanoic Acid

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2250 | Strong, Sharp |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| C=O Stretch | 1690 - 1760 | Strong, Sharp | |

| C-O Stretch | 1210 - 1320 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Composition Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

For 5-azidopentanoic acid (C₅H₉N₃O₂), the expected molecular weight is approximately 143.14 g/mol . biosynth.com In a mass spectrum, a peak corresponding to the molecular ion (M⁺) would be observed. Depending on the ionization technique used, protonated molecules ([M+H]⁺) or other adducts may also be detected.

The fragmentation pattern of azido (B1232118) compounds often involves the loss of a nitrogen molecule (N₂), which has a mass of 28 amu. researchgate.net This would result in a significant fragment ion peak at [M-28]⁺. Further fragmentation of the carboxylic acid moiety, such as the loss of a hydroxyl group (-OH) or a carboxyl group (-COOH), can also occur. Analysis of these fragment ions helps to confirm the structure of the parent molecule.

Table 4: Common Ions Observed in the Mass Spectrum of 5-Azidopentanoic Acid

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecule | ~144.1 |

| [M]⁺ | Molecular Ion | ~143.1 |

| [M-N₂]⁺ | Loss of Nitrogen | ~115.1 |

| [M-OH]⁺ | Loss of Hydroxyl Radical | ~126.1 |

| [M-COOH]⁺ | Loss of Carboxyl Radical | ~98.1 |

Note: The observed m/z values can vary slightly depending on the specific isotope and the resolution of the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of azidopentanoic acid and its derivatives, offering high accuracy and resolving power to elucidate elemental compositions and structural details. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide mass measurements with accuracies in the low parts-per-million (ppm) range, enabling the confident determination of molecular formulas.

A primary application of HRMS in the context of this compound is the characterization of its conjugation products. This compound is a key building block in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form stable triazole linkages. HRMS is employed to confirm the successful formation of these triazole-containing derivatives. For instance, in the reaction between 5-azidopentanoic acid and a terminal alkyne, HRMS can verify the formation of the desired 1,4-disubstituted 1,2,3-triazole product by providing a highly accurate mass measurement of the protonated molecule ([M+H]⁺). This allows for the unambiguous confirmation of the elemental composition of the product, distinguishing it from starting materials and potential side products.

Detailed Research Findings:

In a study involving the reaction of an azide, such as a derivative of this compound, with a dibenzoazacyclooctyne, HRMS (ESI-MS) was used to confirm the structure of the resulting triazole product. The analysis provided the exact mass of the protonated molecule, which matched the calculated theoretical mass, thereby confirming the successful cycloaddition.

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Mass Error (ppm) |

| Triazole product of 5-azidopentanoic acid and a model alkyne | C₁₂H₁₅N₃O₃ | 250.1192 | 250.1195 | 1.2 |

| Sodium Adduct | C₁₂H₁₄N₃NaO₃ | 272.0992 | 272.0994 | 0.7 |

| Potassium Adduct | C₁₂H₁₄KN₃O₃ | 288.0731 | 288.0733 | 0.7 |

Chromatographic Techniques for Analysis and Purification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound and its derivatives. Given the polar nature of the carboxylic acid group and the azide functionality, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode of separation.

In RP-HPLC, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile or methanol. The retention of this compound and its derivatives is primarily governed by their hydrophobicity. For the parent compound, 5-azidopentanoic acid, retention times are generally short due to its polarity. The inclusion of an acid, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase is crucial. chromatographyonline.com It suppresses the ionization of the carboxylic acid group, leading to increased retention on the nonpolar stationary phase and improved peak shape.

HPLC is not only used for purity assessment of this compound itself, with commercial sources often specifying a purity of ≥97% or 98+% as determined by this method, but also for monitoring the progress of reactions involving this compound. usbio.net For instance, in bioconjugation reactions where this compound is attached to a peptide or a small molecule, RP-HPLC can be used to separate the starting materials, the desired product, and any side products. The retention time of the resulting conjugate will differ from that of the starting materials, typically increasing with the hydrophobicity of the attached molecule.

Detailed Research Findings:

A typical analytical RP-HPLC method for a bioconjugate derived from 5-azidopentanoic acid would involve a gradient elution. The gradient starts with a high percentage of aqueous buffer and gradually increases the proportion of the organic solvent to elute compounds of increasing hydrophobicity. Detection is commonly performed using a UV detector, as the amide bonds in peptides and many organic molecules absorb UV light.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Compound | Expected Retention Behavior |

| 5-Azidopentanoic Acid | Early elution due to high polarity |

| Alkyne-modified Peptide | Intermediate retention |

| Triazole-linked Conjugate | Later elution than peptide due to increased hydrophobicity |

Surface and Imaging Techniques for Material Characterization

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. This makes it an exceptionally valuable tool for confirming the successful functionalization of surfaces with this compound. When a substrate is modified with this compound, XPS can be used to detect the presence of nitrogen from the azide group, thus verifying the immobilization of the molecule.

The high-resolution N1s spectrum is particularly diagnostic for the azide functionality. The azide group (–N₃) consists of three nitrogen atoms in different chemical environments: a central, positively charged nitrogen atom and two terminal, negatively charged nitrogen atoms. This results in a characteristic splitting of the N1s peak into two components. nih.govresearchgate.net The peak at a higher binding energy is attributed to the central, electron-deficient nitrogen atom, while the peak at a lower binding energy corresponds to the two terminal, more electron-rich nitrogen atoms. The theoretical intensity ratio of the lower binding energy peak to the higher binding energy peak is 2:1. nih.gov

Detailed Research Findings:

Studies on azide-terminated self-assembled monolayers have consistently shown this characteristic N1s signature. For instance, in the XPS analysis of a silicon surface functionalized with an azide-terminated molecule, the N1s spectrum clearly showed two distinct peaks. researchgate.net The presence of these peaks, with the expected binding energies and intensity ratio, provides unambiguous evidence of the presence of the intact azide group on the surface.

| Nitrogen Species | Binding Energy (eV) | Assignment | Expected Peak Area Ratio |

| Terminal Nitrogens (N=N=N ) | ~401.8 - 402.1 eV | Two outer nitrogen atoms of the azide group | 2 |

| Central Nitrogen (N =N=N) | ~405.4 - 405.6 eV | Central nitrogen atom of the azide group | 1 |

| Amide Nitrogen (if present) | ~400.5 - 400.7 eV | Nitrogen in an amide linkage used for attachment | Varies |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface topography of a material. In the context of this compound, SEM is not used to visualize the molecule itself, but rather to observe the changes in the surface morphology of a substrate after it has been functionalized. This is particularly relevant when this compound is used to modify the surface of materials such as metals, polymers, or silicon wafers.

The process of covalently attaching a layer of molecules, even a monolayer, can alter the surface roughness and texture. SEM can be used to compare the surface of the material before and after modification. For example, an initially smooth surface might show increased texture or the formation of aggregates after functionalization, which can be visualized with SEM. This provides qualitative evidence that the surface has been altered by the chemical treatment.

Detailed Research Findings:

In studies involving the surface modification of materials for biomedical applications, SEM is a standard characterization technique. For instance, when a titanium surface is etched and then functionalized to improve biocompatibility, SEM images can reveal the changes in the surface structure at the micro- and nanoscale. While these studies may not specifically use this compound, the principle remains the same. The attachment of a molecular layer can lead to discernible changes in the surface appearance under high magnification.

| Sample | Expected SEM Observations |

| Unmodified Substrate | Typically shows the native surface topography, which could be smooth or have features characteristic of its preparation (e.g., polishing lines). |

| Substrate after Functionalization with this compound | May show a subtle change in surface texture or roughness. In some cases, if the functionalization is not uniform, it might lead to the formation of small domains or aggregates on the surface, which would be visible in SEM images. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that is essential for the characterization of nanomaterials. When this compound is used to functionalize nanoparticles, such as gold or iron oxide nanoparticles, TEM is a critical tool for assessing the impact of this surface modification on the physical properties of the nanoparticles.

Detailed Research Findings:

In the synthesis and functionalization of gold nanoparticles for biomedical applications, TEM is a standard characterization method. nih.govresearchgate.net A typical study would involve acquiring TEM images of the as-synthesized nanoparticles, which might be stabilized by citrate, and then comparing them to images of the same nanoparticles after ligand exchange with a thiol-containing molecule, to which this compound could be attached. The TEM analysis would confirm that the nanoparticles remain monodisperse and have not undergone significant aggregation after functionalization.

| Sample | Parameter | Typical Observation |

| Unfunctionalized Gold Nanoparticles | Size | Monodisperse with a narrow size distribution (e.g., 15 ± 2 nm) |

| Shape | Spherical | |

| Dispersion | Well-dispersed in solution | |

| This compound-Functionalized Gold Nanoparticles | Size | The core size of the nanoparticles remains unchanged. |

| Shape | The shape of the nanoparticles is preserved. | |

| Dispersion | The nanoparticles may show a slight increase in hydrodynamic radius due to the organic layer, but should remain well-dispersed if the functionalization is successful and the ligand provides colloidal stability. Any significant aggregation would be indicative of an unsuccessful or problematic functionalization process. |

Computational and Theoretical Studies on Azidopentanoic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reaction mechanisms of chemical systems. scispace.com It is an alternative to traditional quantum chemistry methods that is based on the electron density distribution rather than the complex many-electron wave function. scispace.com DFT is used to calculate ground-state energy and density, shedding light on concepts like electronegativity, hardness, and chemical reactivity. scispace.com

In the context of azidopentanoic acid, DFT calculations are particularly valuable for elucidating the mechanisms of the cycloaddition reactions its azide (B81097) group readily undergoes, such as the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions. acs.orgresearchgate.netbiosyntan.de These "click chemistry" reactions are fundamental to its use in bioconjugation.

Reaction Mechanisms: Mechanistic studies using DFT, often with model substrates like methyl azide and propyne, have detailed the reaction pathways for triazole formation. acs.orgchalmers.se For the uncatalyzed Huisgen 1,3-dipolar cycloaddition, DFT calculations show high energy barriers for both the 1,4- and 1,5-regioisomers, explaining the need for a catalyst. acs.org

For the ruthenium-catalyzed reaction (RuAAC), which typically yields 1,5-disubstituted triazoles, DFT studies have investigated the catalytic cycle. acs.orgchalmers.se Calculations have shown that with Cp-containing ruthenium catalysts (like CpRuCl), the mechanism involves an irreversible oxidative coupling. chalmers.se The choice of catalyst is critical; in a test reaction between 5-azidopentanoic acid and an alkyne-functionalized polymer, the CpRuCl(COD) catalyst achieved full conversion at room temperature, whereas Cp*RuCl(PPh3)2 was much less effective. chalmers.se DFT calculations help explain this difference in reactivity by modeling the energy profiles of the catalytic cycles. acs.orgchalmers.se

| Catalyst | Conditions | Conversion (5-azidopentanoic acid with polymer) | Reference |

| CpRuCl(PPh3)2 | 60 °C, 12 h | 25% | chalmers.se |

| CpRuCl(COD) | Ambient Temp, 6 h | Full Conversion | chalmers.se |

Electronic Structure: DFT is also employed to study the electronic structure of the azide moiety. mdpi.com The distribution of electrons within the N₃ group is key to its reactivity. DFT calculations combined with Hirshfeld charge analysis on molecules like 3'-azido-3'-deoxythymidine (AZT) and methyl azide reveal how the substituent affects the charge distribution on the three nitrogen atoms. mdpi.com In methyl azide and AZT, the terminal nitrogen atoms have similar negative charges, while the central nitrogen is positive. mdpi.com This charge distribution is crucial for the azide's role as a 1,3-dipole in cycloaddition reactions. The molecular electrostatic potential (MEP) maps generated through DFT also support these bonding characteristics. mdpi.com

| Compound | Hirshfeld Charge N(1) (a.u.) | Hirshfeld Charge N(2) (a.u.) | Hirshfeld Charge N(3) (a.u.) | Reference |

| Hydrazoic acid (HN₃) | -0.24 | +0.33 | -0.09 | mdpi.com |

| Methyl azide (CH₃N₃) | -0.12 | +0.31 | -0.12 | mdpi.com |

| AZT | -0.11 | +0.31 | -0.11 | mdpi.com |

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulations are essential for understanding how this compound, particularly when incorporated into larger molecules, interacts with its environment, such as with biomolecules like proteins. acs.orgresearchhub.com These techniques can predict binding modes, conformational changes, and the stability of molecular complexes.

In a similar vein, MD simulations have been used to study gadolinium-based contrast agents synthesized using 6-azidohexanoic acid, a close analog of 5-azidopentanoic acid. mdpi.com A reparameterized Dreiding force field was adapted to accurately model the interactions of the lanthanide-containing complex, enabling a conformational search and subsequent MD simulations to identify the most stable structures. mdpi.com

These simulations are crucial for the rational design of bioconjugates. For example, 5-azidopentanoic acid is often used to cap peptides for subsequent "click" chemistry conjugation to other molecules or materials, such as polymers or nanoparticles. researchgate.netpitt.eduresearchgate.net Understanding the conformational dynamics and interaction potential of the resulting conjugate is key to its function. researchgate.net MD simulations can model how these conjugates interact, for instance, in the formation of higher-order structures mediated by coiled-coil peptide interactions. researchgate.net

Computational Prediction of Chemical Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, guiding synthetic efforts and the design of functional molecules. acs.orgoup.com For this compound, this primarily involves predicting the outcome of its characteristic azide-alkyne cycloaddition reactions.

DFT calculations are a cornerstone for predicting the selectivity of these reactions. acs.orgchalmers.se The cycloaddition of an azide and an alkyne can result in two different regioisomers: 1,4-disubstituted or 1,5-disubstituted triazoles. acs.org The choice of catalyst dictates the outcome. Copper catalysts famously yield the 1,4-isomer, while certain ruthenium catalysts selectively produce the 1,5-isomer. acs.orgmdpi.com DFT calculations can predict this selectivity by computing the energy barriers for the different reaction pathways leading to each isomer. The pathway with the lower activation energy is the favored one. For example, DFT studies on ruthenium-catalyzed reactions have elucidated why Cp-containing catalysts favor the 1,5-isomer, whereas ruthenium complexes lacking Cp ligands can favor the 1,4-isomer, by comparing the relative energies of the transition states. chalmers.se

Beyond reaction mechanisms, machine learning is emerging as a powerful predictive tool in chemistry. researchgate.netoup.com Machine learning models can be trained on experimental data to predict the properties or activities of new molecules. For instance, a model was developed to predict the substrate specificity of OleA enzymes. oup.com Although this specific study used 6-azidohexanoic acid, the principle is directly applicable. By analyzing features of both the enzyme and the substrate, the model could predict reactivity. Key substrate features identified as strong predictors included aromaticity, oxygen content, and molecular connectivity. oup.com Similarly, machine learning has been used to predict highly active cell-penetrating peptides, which were synthesized using 5-azidopentanoic acid as a handle for conjugation to cargo molecules. researchgate.netacs.org

These predictive models, whether based on quantum mechanics or machine learning, are instrumental in accelerating the design and application of molecules like this compound in fields ranging from materials science to drug delivery. pitt.eduacs.org

Emerging Research Directions and Future Perspectives of Azidopentanoic Acid in Chemical Biology and Materials Science

Advancements in Bioorthogonal Labeling and Imaging Probes

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Azidopentanoic acid is a key player in this field, primarily through its participation in "click chemistry" reactions. chemimpex.com The azide (B81097) group of this compound can react with an alkyne moiety to form a stable triazole ring, a reaction that is highly efficient and selective. biosyntan.de This has led to significant advancements in the development of bioorthogonal labeling and imaging probes.

One of the key advancements is the use of this compound in the development of imaging probes for positron emission tomography (PET). For instance, researchers have successfully used an this compound-linked neurotensin (B549771) peptide for radiolabeling with fluorine-18, achieving high radiochemical yields. mdpi.com This demonstrates the potential for creating PET radiotracers for molecular imaging. mdpi.com Furthermore, this compound derivatives are being used to create fluorescent probes for real-time visualization of cellular processes. chemimpex.com These probes offer advantages over traditional methods, including improved stability and reduced background fluorescence.